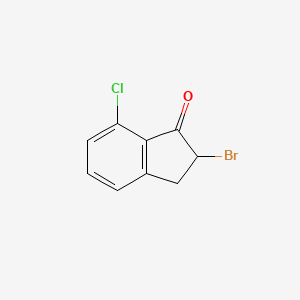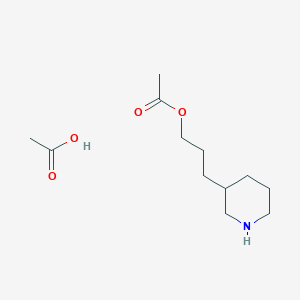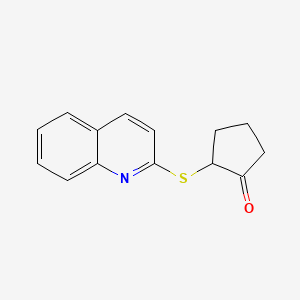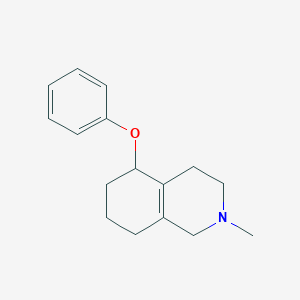
1-(6-Bromopyridin-2-YL)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromopyridin-2-YL)pyrrolidin-2-one is a chemical compound with the molecular formula C9H9BrN2O. It is a derivative of pyrrolidin-2-one, where a bromopyridinyl group is attached to the nitrogen atom of the pyrrolidinone ring.
Métodos De Preparación
The synthesis of 1-(6-Bromopyridin-2-YL)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 6-bromopyridin-2-amine with pyrrolidin-2-one under specific conditions. The reaction typically requires a solvent such as toluene or dimethylformamide (DMF) and a base like cesium carbonate. The mixture is heated to facilitate the reaction, and a palladium catalyst (Pd(OAc)2) is often used to enhance the yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
1-(6-Bromopyridin-2-YL)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromopyridinyl group to other functional groups.
Substitution: The bromine atom in the pyridinyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(6-Bromopyridin-2-YL)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of inhibitors for specific enzymes.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromopyridin-2-YL)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromopyridinyl group can form hydrogen bonds and other interactions with target proteins, influencing their activity. The pyrrolidinone ring can also participate in binding interactions, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparación Con Compuestos Similares
1-(6-Bromopyridin-2-YL)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-YL)pyrrolidin-2-one: Similar structure but with the bromine atom at a different position on the pyridinyl ring.
1-(6-Bromopyridin-2-YL)piperidin-4-ol: Contains a piperidin-4-ol ring instead of a pyrrolidin-2-one ring.
1-(6-Bromopyridin-2-YL)piperidin-3-ol: Similar to the previous compound but with the hydroxyl group at a different position
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromopyridinyl and pyrrolidinone moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1027511-95-0 |
|---|---|
Fórmula molecular |
C9H9BrN2O |
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
1-(6-bromopyridin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-1-4-8(11-7)12-6-2-5-9(12)13/h1,3-4H,2,5-6H2 |
Clave InChI |
LLAAHULUUFXMDX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)

![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)
![Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11867738.png)







